molecular formula C10H7Cl2N5O2 B12675424 4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- CAS No. 6948-09-0

4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso-

Cat. No.: B12675424
CAS No.: 6948-09-0
M. Wt: 300.10 g/mol
InChI Key: GJLCKMOETDZXJZ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrimidinone core, substituted with amino, dichlorophenyl, and nitroso groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4,6-dichloropyrimidine with 3,4-dichloroaniline under controlled conditions, followed by nitration to introduce the nitroso group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to amine derivatives.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitroso group, in particular, plays a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Shares the pyrimidine core but lacks the nitroso and dichlorophenyl groups.

    3,4-Dichloroaniline: Contains the dichlorophenyl group but lacks the pyrimidinone core.

    5-Nitroso-2-aminopyrimidine: Contains the nitroso and amino groups but lacks the dichlorophenyl substitution.

Uniqueness

4(1H)-Pyrimidinone, 2-amino-6-((3,4-dichlorophenyl)amino)-5-nitroso- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.

Properties

CAS No.

6948-09-0

Molecular Formula

C10H7Cl2N5O2

Molecular Weight

300.10 g/mol

IUPAC Name

2-amino-4-(3,4-dichloroanilino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7Cl2N5O2/c11-5-2-1-4(3-6(5)12)14-8-7(17-19)9(18)16-10(13)15-8/h1-3H,(H4,13,14,15,16,18)

InChI Key

GJLCKMOETDZXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C(=O)NC(=N2)N)N=O)Cl)Cl

Origin of Product

United States

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